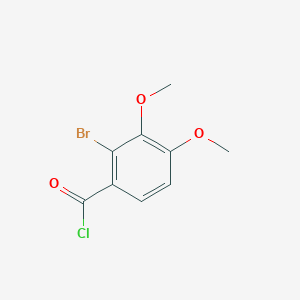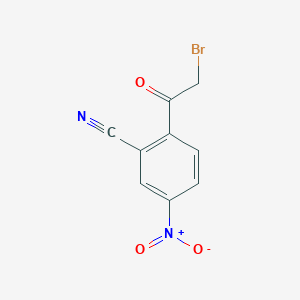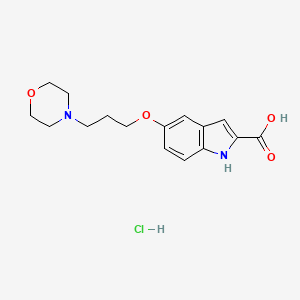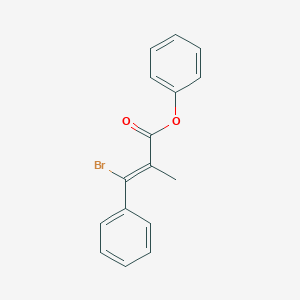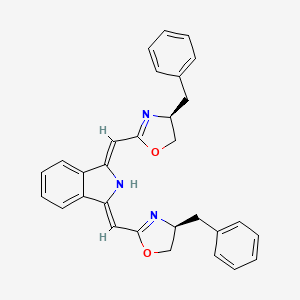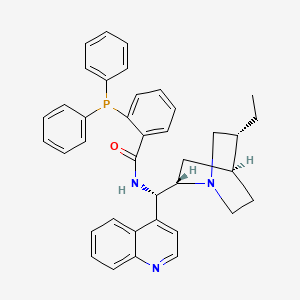![molecular formula C22H16BNO2 B12952896 (5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid](/img/structure/B12952896.png)
(5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid is an organic compound containing boron. It is characterized by its white to pale yellow crystalline appearance and high solubility in most organic solvents such as dimethyl sulfoxide and acetonitrile . This compound is widely used in organic synthesis, particularly as a boron reagent and catalyst in various reactions.
Méthodes De Préparation
The synthesis of (5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid can be achieved through the reaction of boronic acid with the corresponding organic molecule under controlled conditions to ensure high yield and purity . One common method involves the hydroboration of alkenes or alkynes, which is a rapid process that adds a B-H bond over the unsaturated carbon-carbon bond . Industrial production methods typically involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to optimize yield and minimize impurities.
Analyse Des Réactions Chimiques
(5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Applications De Recherche Scientifique
(5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid has a wide range of applications in scientific research:
Biology: This compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of compounds with therapeutic potential.
Industry: It is used in the production of advanced materials, including polymers and electronic materials.
Mécanisme D'action
The mechanism of action of (5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide, forming a palladium-halide complex.
Transmetalation: The boronic acid transfers its organic group to the palladium, forming a palladium-organic complex.
Reductive Elimination: The palladium-organic complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
(5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid is unique due to its specific structure and reactivity. Similar compounds include:
Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.
(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid: A closely related compound with a different substitution pattern on the carbazole ring.
Pinacol boronic esters: These are also used in coupling reactions but have different reactivity and stability profiles.
This compound’s unique structure allows for specific interactions in chemical reactions, making it a valuable tool in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C22H16BNO2 |
|---|---|
Poids moléculaire |
337.2 g/mol |
Nom IUPAC |
(5-phenylbenzo[b]carbazol-1-yl)boronic acid |
InChI |
InChI=1S/C22H16BNO2/c25-23(26)19-11-6-12-20-22(19)18-13-15-7-4-5-8-16(15)14-21(18)24(20)17-9-2-1-3-10-17/h1-14,25-26H |
Clé InChI |
ZTVSWHLPEGBJIB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C(=CC=C1)N(C3=CC4=CC=CC=C4C=C32)C5=CC=CC=C5)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,2-Dioxaborolane, 2,2'-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl-](/img/structure/B12952817.png)

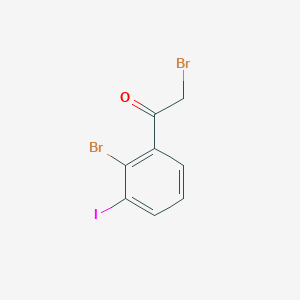
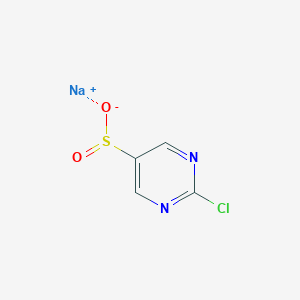
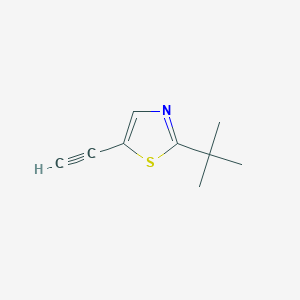
![3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde](/img/structure/B12952839.png)
